Boc-Leucinol

説明

BenchChem offers high-quality Boc-Leucinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Leucinol including the price, delivery time, and more detailed information at info@benchchem.com.

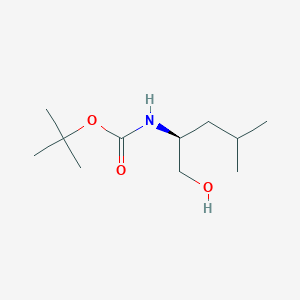

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTMEOSBXTVYRM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427022 | |

| Record name | Boc-L-leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82010-31-9 | |

| Record name | Boc-L-leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-L-leucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Structure and Stereochemistry of Boc-L-leucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of Boc-L-leucinol. Detailed experimental protocols for its synthesis and characterization are also presented to support its application in research and development, particularly in the fields of peptide synthesis and medicinal chemistry.

Chemical Structure and Stereochemistry

Boc-L-leucinol, systematically named tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate, is a chiral amino alcohol protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group.[1] The "L" designation in its common name and the "(2S)" in its IUPAC name signify the stereochemistry at the chiral center (the carbon atom bonded to the aminomethyl and isobutyl groups). This specific stereoisomer is derived from the natural amino acid L-leucine.

The presence of the bulky, lipophilic Boc protecting group enhances the solubility of the molecule in organic solvents and prevents the nucleophilicity of the amine group, making it a valuable building block in multi-step organic synthesis.[2]

Below is a diagram illustrating the chemical structure of Boc-L-leucinol.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Boc-L-leucinol is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | [1] |

| CAS Number | 82010-31-9 | [1] |

| Molecular Formula | C₁₁H₂₃NO₃ | [1] |

| Molecular Weight | 217.31 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [2] |

| Optical Rotation | [α]²³/D -27° (c=2 in methanol) | |

| ¹H NMR (CDCl₃) | δ (ppm): 4.85 (br s, 1H, NH), 3.70-3.55 (m, 2H, CH₂OH), 3.50-3.40 (m, 1H, CHN), 2.55 (br s, 1H, OH), 1.70-1.55 (m, 1H, CH(CH₃)₂), 1.45 (s, 9H, C(CH₃)₃), 1.30-1.15 (m, 2H, CH₂CH(CH₃)₂), 0.92 (d, J=6.5 Hz, 6H, CH(CH₃)₂) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 156.5 (C=O), 79.5 (C(CH₃)₃), 66.0 (CH₂OH), 52.0 (CHN), 42.0 (CH₂CH(CH₃)₂), 28.5 (C(CH₃)₃), 25.0 (CH(CH₃)₂), 23.0, 22.0 (CH(CH₃)₂) | [1] |

| FT-IR (neat) | ν (cm⁻¹): 3350 (O-H, N-H stretch), 2960-2870 (C-H stretch), 1690 (C=O stretch, urethane), 1520 (N-H bend), 1170 (C-O stretch) | [1] |

| Mass Spec (ESI) | m/z: 218.17 [M+H]⁺, 240.15 [M+Na]⁺ |

Experimental Protocols

Synthesis of Boc-L-leucinol

This protocol describes the synthesis of Boc-L-leucinol from L-leucinol and di-tert-butyl dicarbonate.

Materials:

-

L-leucinol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve L-leucinol (1.0 eq) in methanol.

-

To the stirred solution, add triethylamine (1.1 eq).

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-leucinol as a viscous oil. The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum is recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

A small amount of the neat sample is placed directly on the ATR crystal.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

Logical Relationships and Workflows

The following diagram illustrates the synthetic pathway for the preparation of Boc-L-leucinol.

The characterization of the synthesized Boc-L-leucinol follows a logical workflow to confirm its structure and purity.

References

An In-depth Technical Guide to the Chemical Properties and Physical State of Boc-Leucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-tert-butyloxycarbonyl-L-leucinol (Boc-Leucinol). Boc-Leucinol is a chiral building block widely utilized in the synthesis of peptides and pharmaceuticals.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality enhances its stability and solubility, making it a valuable component in medicinal chemistry and drug discovery.[1] This document details its core physicochemical characteristics, outlines experimental methodologies for their determination, and describes its primary application in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

Boc-Leucinol is typically a clear, colorless to pale yellow viscous liquid at room temperature.[2][3][4] The following table summarizes its key quantitative properties.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | [4] |

| Synonyms | Boc-L-Leu-ol, N-Boc-L-leucinol | [1][3][5] |

| CAS Number | 82010-31-9 | [2][6][7] |

| Molecular Formula | C11H23NO3 | [4][7][8] |

| Molecular Weight | 217.31 g/mol | [4][6][7] |

| Physical State | Viscous Liquid | [2][3][6] |

| Appearance | Clear colorless to pale yellow | [2][3] |

| Boiling Point | 213 °C | [2][5] |

| Density | 0.983 g/cm³ | [2][5] |

| Refractive Index | n20/D 1.450 | [2][5][9] |

| Optical Rotation | [α]23/D −27° (c = 2 in methanol) | [2][5][6] |

| pKa | 12.11 ± 0.46 (Predicted) | [2][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3][9] |

| Flash Point | >230 °F (>110 °C) | [2][5] |

Experimental Protocols

Determination of Melting/Boiling Point

The melting point of a solid or the boiling point of a liquid is a fundamental physical property indicating its purity.

-

Methodology (for Boiling Point):

-

A small sample of Boc-Leucinol is placed in a distillation flask.

-

The flask is heated, and the temperature at which the liquid boils and its vapor condenses is recorded.

-

For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

Determination of Solubility

Solubility is a crucial parameter for reaction setup, purification, and formulation.

-

Methodology:

-

Solvent Screening: A small, accurately weighed amount of Boc-Leucinol (e.g., 1-5 mg) is placed in a series of vials.

-

Solvent Addition: To each vial, a different solvent is added in small, incremental volumes.

-

Observation: After each addition, the mixture is vigorously agitated (e.g., vortexed or sonicated) and visually inspected for complete dissolution.

-

Quantification: For quantitative analysis, the solid is added to a known volume of solvent until saturation is achieved. The concentration of the resulting saturated solution is then determined using an analytical technique such as HPLC or gravimetric analysis after solvent evaporation.

-

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the amino group is vital for understanding its reactivity and ionization state at different pH values.

-

Methodology:

-

Preparation of the Ligand Solution: An accurately weighed sample of Boc-Leucinol is dissolved in a suitable solvent (typically a water/methanol or water/ethanol mixture) to a known concentration (e.g., 1-10 mM).

-

Titration Setup: A calibrated pH meter is used to monitor the pH of the solution.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Leucinol serves as a valuable building block in the synthesis of peptides and peptide-like molecules.[1] Its primary application is within the framework of solid-phase peptide synthesis (SPPS), specifically utilizing the Boc/Bzl protection strategy.

Generalized Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of Boc-based solid-phase peptide synthesis.

Caption: Generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol for Boc-SPPS

The following is a generalized protocol for the manual Boc-SPPS of a peptide on a Merrifield resin. The incorporation of Boc-Leucinol would require modification of its hydroxyl group to a reactive species or its use in solution-phase synthesis to form specific linkages.

-

1. Resin Preparation and First Amino Acid Attachment:

-

Swell the Merrifield resin in dichloromethane (DCM).

-

Attach the first Boc-protected amino acid to the resin, often via a cesium salt method to minimize racemization.

-

-

2. Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group.

-

Wash the resin thoroughly with DCM and isopropanol to remove residual TFA.

-

-

3. Neutralization:

-

Treat the peptide-resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.

-

Wash the resin thoroughly with DCM.

-

-

4. Coupling:

-

Dissolve the next Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test.

-

Wash the resin with DMF and DCM.

-

-

5. Repetition:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

6. Cleavage:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed.

-

This is typically achieved using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole) to prevent side reactions.

-

The crude peptide is then precipitated with cold diethyl ether, filtered, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

References

- 1. chempep.com [chempep.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. peptide.com [peptide.com]

- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

Synthesis and Preparation of Enantiopure Boc-Leucinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, preparation, and characterization of enantiopure Boc-Leucinol, a valuable chiral building block in the development of pharmaceuticals and complex molecular structures.[1] This document provides detailed experimental protocols, summarizes key quantitative data, and outlines the necessary analytical methods for ensuring the enantiomeric purity of the final product.

Introduction

N-tert-butoxycarbonyl-L-leucinol, commonly known as Boc-L-leucinol, is a protected amino alcohol derived from the natural amino acid L-leucine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility in organic solvents, making it a versatile intermediate in peptide synthesis and medicinal chemistry.[1] Its chirality is crucial for the stereospecific synthesis of biologically active molecules, where a specific enantiomer is often responsible for the desired therapeutic effect. This guide focuses on reliable and scalable methods for the preparation of enantiopure Boc-L-leucinol.

Synthetic Pathways

The most common and efficient route to enantiopure Boc-L-leucinol is the reduction of the corresponding N-protected amino acid, Boc-L-leucine. This transformation can be achieved using various reducing agents, with borane complexes and lithium aluminum hydride being the most prevalent. The overall synthetic workflow involves two main steps: the protection of the amino group of L-leucine followed by the reduction of the carboxylic acid moiety.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of enantiopure Boc-L-leucinol.

Synthesis of Boc-L-Leucine

The first step is the protection of the amino group of L-leucine with a tert-butoxycarbonyl (Boc) group.

Materials:

-

L-Leucine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Citric acid or HCl solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-leucine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent (like dioxane or THF) and water containing a base such as triethylamine.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Wash the aqueous residue with a nonpolar solvent like hexanes or ether to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a cold aqueous solution of citric acid or HCl.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-leucine as a white solid or viscous oil.

Reduction of Boc-L-Leucine to Boc-L-Leucinol

The reduction of the carboxylic acid group of Boc-L-leucine to a primary alcohol yields Boc-L-leucinol. The following protocol utilizes a borane reagent generated in situ from sodium borohydride and iodine, which is a milder alternative to lithium aluminum hydride and has been shown to be effective for the reduction of amino acids with retention of chirality.

Materials:

-

Boc-L-Leucine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Aqueous sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Boc-L-leucine and sodium borohydride in anhydrous THF.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Slowly add a solution of iodine in anhydrous THF to the suspension. The addition is exothermic and results in the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of methanol.

-

Add an aqueous solution of sodium hydroxide and stir for 30 minutes.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-L-leucinol.

Purification and Characterization

Purification

The crude Boc-L-leucinol is typically purified by flash column chromatography on silica gel.

Typical Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-50%).

The fractions containing the product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield pure Boc-L-leucinol as a colorless to pale yellow viscous liquid or a low-melting solid.

Determination of Enantiomeric Excess

Ensuring the enantiomeric purity of the final product is critical. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for determining the enantiomeric excess (e.e.).

General Chiral HPLC/SFC Method Development:

-

Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) are often effective for the separation of Boc-protected amino acids and their derivatives.

-

Mobile Phase:

-

Normal Phase: Typically mixtures of hexanes or heptane with a polar modifier such as isopropanol or ethanol. A small amount of an acidic or basic additive may be required to improve peak shape.

-

Reversed Phase: Mixtures of acetonitrile or methanol with water or an aqueous buffer.

-

-

Detection: UV detection is commonly used, typically around 210-220 nm where the carbamate bond of the Boc group absorbs.

A specific method for a closely related compound, FMOC-Leucine, has been reported using a CHIROBIOTIC T column with a mobile phase of methanol and an ammonium acetate buffer, demonstrating the feasibility of this column type for N-protected amino acid derivatives. For Boc-Leucinol, method development would start with similar conditions and be optimized for baseline separation of the enantiomers.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of enantiopure amino alcohols from their corresponding Boc-protected amino acids.

Table 1: Synthesis of Boc-Amino Alcohols - Reaction Conditions and Yields

| Starting Material | Reducing Agent System | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Boc-L-Leucine | NaBH₄ / I₂ | THF | 2-4 | Reflux | ~70-85 | Adapted from[2] |

| Boc-L-Leucine | BH₃-THF | THF | 2-6 | 25 - 65 | >90 | General Procedure |

| Boc-L-Leucine | LiAlH₄ | THF | 1-3 | 0 - 25 | >90 | General Procedure |

Table 2: Chiral Purity Analysis

| Compound | Analytical Method | Chiral Stationary Phase | Mobile Phase | Enantiomeric Excess (e.e.) (%) |

| Boc-L-Leucinol | Chiral HPLC/SFC | Polysaccharide or Macrocyclic Glycopeptide-based | Hexane/Isopropanol or ACN/Water | >99% |

Note: The enantiomeric excess is expected to be very high as the reduction of the carboxylic acid does not typically affect the stereocenter, provided that no racemizing conditions are employed during the protection or reduction steps.

Logical Relationship of Synthesis and Analysis

The successful preparation of enantiopure Boc-Leucinol relies on a logical sequence of protection, reduction, purification, and stereochemical analysis.

Conclusion

The synthesis of enantiopure Boc-L-leucinol is a well-established process that is crucial for the advancement of drug discovery and development projects. The methods outlined in this guide, particularly the reduction of Boc-L-leucine with borane reagents, offer a reliable and scalable approach to obtaining this important chiral building block with high chemical and enantiomeric purity. Careful execution of the experimental protocols and rigorous analytical characterization are paramount to ensuring the quality of the final product for its intended applications.

References

An In-depth Technical Guide to Boc-L-leucinol: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-leucinol, a critical chiral building block in synthetic organic chemistry. This document details its chemical and physical properties, explores its significant applications in peptide synthesis and drug development, and furnishes detailed experimental protocols for its use.

Core Properties of Boc-L-leucinol

Boc-L-leucinol, systematically named (S)-(-)-2-(tert-Butoxycarbonylamino)-4-methyl-1-pentanol, is a protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility, making it a versatile reagent in a variety of chemical reactions.[1]

| Identifier | Value | Source |

| CAS Number | 82010-31-9 | [1][2][3][4][5][6] |

| Molecular Formula | C11H23NO3 | [1][3][4][6] |

| Molecular Weight | 217.31 g/mol | [1][3][4][5][6] |

| Physical and Chemical Properties | Value | Source |

| Appearance | Clear colorless to pale yellow viscous liquid | [1][7][8] |

| Purity | ≥ 98% (Assay by titration) | [1] |

| Optical Rotation | [α]23/D −27°, c = 2 in methanol | [5] |

| Density | 0.983 g/cm³ | [7] |

| Boiling Point | 213 °C | [7][8] |

| Flash Point | >230 °F | [7][8] |

| Refractive Index | n20/D 1.450 | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| Storage Conditions | Store at 0 - 8 °C; Keep in a dark, dry, and sealed place. | [1][7] |

Applications in Research and Development

Boc-L-leucinol is a valuable intermediate in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of Boc-L-leucinol and related Boc-protected amino acids is in solid-phase peptide synthesis (SPPS). The Boc group serves to protect the α-amino group of the amino acid, preventing unwanted side reactions during the formation of peptide bonds.[9][10] This strategy is fundamental to achieving high yields and purity in the final peptide product.[9] The Boc group is stable under neutral or basic conditions and can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the sequential addition of the next amino acid in the peptide chain.[11][]

Drug Development

In the realm of drug development, Boc-L-leucinol serves as a crucial chiral building block for the synthesis of complex pharmaceutical compounds.[1][2] Its structure allows for the creation of enantiomerically pure active pharmaceutical ingredients (APIs), which is a critical requirement for drug safety and efficacy.[13] It is also utilized in the development of prodrugs to enhance the bioavailability and therapeutic efficacy of existing drugs.[2][10] Furthermore, its derivatives are used in the synthesis of enzyme inhibitors and other therapeutic agents.[2]

Experimental Protocols

While specific signaling pathways involving Boc-L-leucinol are not documented, as it is a synthetic intermediate, its utility is demonstrated in various synthetic procedures. A key experimental application is its use as a precursor for the synthesis of other valuable chiral molecules.

Synthesis of Boc-L-leucine from Boc-L-leucinol

A common application of Boc-L-leucinol is its oxidation to the corresponding carboxylic acid, Boc-L-leucine, a widely used reagent in peptide synthesis.

Experimental Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve Boc-L-leucinol (130 mg, 0.598 mmol) in 3.1 ml of 0.25 N NaOH.[3]

-

Oxidation: Add potassium permanganate (KMnO4) (125 mg, 0.796 mmol) to the solution at room temperature and stir for 15 minutes.[3]

-

Quenching: Treat the reaction mixture with methanol and stir for an additional 15 minutes. A brown precipitate of manganese dioxide will form.[3]

-

Filtration: Remove the brown precipitate by filtration through a pad of Celite.[3]

-

Acidification and Extraction: Acidify the filtrate with solid citric acid and extract the aqueous layer three times with ether.[3]

-

Washing and Drying: Wash the combined ethereal extracts twice with a saturated aqueous solution of sodium chloride (NaCl), then dry over magnesium sulfate (MgSO4).[3]

-

Isolation: Filter the solution and evaporate the filtrate in vacuo to yield Boc-L-leucine as an oil.[3]

Visualizing Synthetic Workflows

The following diagrams illustrate the key chemical transformation and a generalized workflow where Boc-L-leucinol derivatives are employed.

Caption: Synthesis of Boc-L-leucine from Boc-L-leucinol.

Caption: Generalized workflow for Boc-based Solid-Phase Peptide Synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. scbt.com [scbt.com]

- 5. Boc-L-leucinol 95% | 82010-31-9 [sigmaaldrich.com]

- 6. Boc-L-leucinol | C11H23NO3 | CID 7018766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BOC-L-LEUCINOL | 82010-31-9 [amp.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. peptide.com [peptide.com]

- 13. nbinno.com [nbinno.com]

A Technical Guide to Boc-L-leucinol: Commercial Availability and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-L-leucinol, a critical building block in modern organic synthesis and pharmaceutical development. This document details its commercial availability from various suppliers, outlines its key applications, and furnishes detailed experimental protocols for its use.

Introduction to Boc-L-leucinol

Boc-L-leucinol, with the systematic name (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate, is a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group.[1] This N-protected derivative of L-leucinol is a versatile intermediate widely employed in the synthesis of peptides, peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredients (APIs).[1][2] The Boc protecting group provides stability and prevents unwanted side reactions of the amino group during synthetic transformations, and it can be readily removed under acidic conditions.[2][3]

Its utility in drug development is significant, where it serves as a crucial component in the synthesis of complex molecules with specific stereochemistry, which is often essential for therapeutic efficacy and safety.[1][2] Boc-L-leucinol is also a valuable starting material for the synthesis of other chiral intermediates.

Commercial Availability and Supplier Specifications

Boc-L-leucinol is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The purity and packaging options vary among suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. The following table summarizes the offerings from several prominent commercial suppliers.

| Supplier | Purity | Available Pack Sizes |

| Chem-Impex | ≥ 98% (Assay by titration) | 1g, 5g, 25g, 100g |

| ChemPep | Not Specified | 1g, 5g |

| Sigma-Aldrich (Merck) | 95% | Discontinued, but historical data available |

| MedChemExpress | Not Specified | 10g, 25g, 100g |

| Thermo Scientific Chemicals (Alfa Aesar) | 97% | 5g |

| Oakwood Chemical | Not Specified | Custom Synthesis |

| ChemicalBook | Various (from multiple listed suppliers) | 100mg, 1g, 2g, 5g, 10g, 25g, 50g, 100g |

| Santa Cruz Biotechnology | Not Specified | Research Use Only |

| Chongqing Chemdad Co., Ltd | HPLC 98% | Inquire for details |

Key Applications and Experimental Protocols

Boc-L-leucinol's primary applications lie in peptide synthesis and as a chiral building block for asymmetric synthesis.

Role in Peptide Synthesis

While Boc-L-leucine is more commonly directly incorporated into peptide chains, Boc-L-leucinol can be used to synthesize modified peptides or peptidomimetics. The general principles of Boc-based solid-phase peptide synthesis (SPPS) are applicable when using derivatives of Boc-L-leucinol.

The following diagram illustrates the key steps in a typical Boc-SPPS cycle.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

-

Initial Wash: Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.

-

Deprotection: Drain the initial TFA solution and add a fresh solution of 50% TFA in DCM. Agitate for 20 minutes.

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times) and isopropanol (1 time), followed by another three washes with DCM.

-

Neutralization: Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Drain and repeat the neutralization step.

-

Final Washes: Wash the resin with DCM to prepare for the subsequent coupling step.

Chiral Building Block in Asymmetric Synthesis

Boc-L-leucinol is a valuable chiral precursor for the synthesis of other enantiomerically pure molecules, such as α-methyl amines and homo-β-amino acids. Its defined stereocenter allows for the stereoselective synthesis of target molecules, which is a critical aspect of modern drug design.[2][]

The following diagram illustrates the role of Boc-L-leucinol as a chiral starting material in the synthesis of a new chiral product.

References

An In-depth Technical Guide to the Safe Handling and Storage of Boc-Leucinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of Boc-Leucinol (tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate). The following sections detail the compound's properties, associated hazards, and recommended safety protocols to ensure the well-being of laboratory personnel and maintain product integrity.

Chemical and Physical Properties

Boc-Leucinol is a protected amino alcohol commonly used in peptide synthesis and the development of pharmaceutical compounds.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃NO₃ | [1][2] |

| Molecular Weight | 217.31 g/mol | [1][3] |

| CAS Number | 82010-31-9 | [1][2] |

| Appearance | Colorless to pale yellow viscous liquid | [1][2][4] |

| Boiling Point | 213 - 214 °C | [2][5] |

| Flash Point | >110 °C (>230 °F) | [2][4][5] |

| Density | ~0.983 g/cm³ | [2][6] |

| Refractive Index | ~1.450 - 1.454 | [1][2][4] |

| Optical Rotation | [α]²⁰/D = -26° to -29° (c=2 in Methanol) | [1][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][6] |

| pKa (Predicted) | 12.11 ± 0.46 | [2][6] |

Hazard Identification and Toxicology

While some safety data sheets (SDS) state that Boc-Leucinol is not classified as hazardous, others provide GHS classifications indicating potential risks.[8][9] It is prudent to handle this compound with care, assuming the hazards identified in aggregated GHS information.

| Hazard Classification | GHS Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3][6] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3][6] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[3][6] |

Note: This information is based on aggregated data, and the classification may vary between suppliers.[3]

Toxicological Summary:

Experimental Protocols: Safe Handling Procedures

The following protocols are standard laboratory procedures for handling chemicals with the hazard profile of Boc-Leucinol.

3.1. Engineering Controls

-

Ventilation: Work in a well-ventilated area.[8][12] Use of a chemical fume hood is recommended, especially when handling larger quantities or if there is a risk of generating aerosols or vapors.[12] Process enclosures or local exhaust ventilation should be used to keep airborne levels below recommended exposure limits.[12]

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[7][12]

-

Skin and Body Protection: A standard laboratory coat should be worn.[12] For larger scale operations, additional protective clothing may be necessary.[12]

-

Respiratory Protection: If ventilation is inadequate or for operations that may generate significant mists, a NIOSH-approved respirator (such as a dust mask type N95) may be required.[7]

3.3. General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mist.[6]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[11][12]

-

Keep away from food, drink, and animal feeding stuffs.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][9][13] |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[6][13] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[6][13] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[10][13] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[11][13]

-

Specific Hazards: No specific data is available. Thermal decomposition may produce toxic fumes, including oxides of carbon and nitrogen.[11][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][13]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment (see Section 3.2).[13]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[13]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Collect and place in a suitable, closed container for disposal.[13]

Handling and Storage

Proper handling and storage are crucial for maintaining the quality of Boc-Leucinol and ensuring laboratory safety.

7.1. Handling

-

Handle in a well-ventilated area or under a fume hood.[8]

-

Avoid formation of vapors or aerosols.

-

Keep away from incompatible materials such as strong oxidizing agents.[8][11]

7.2. Storage

-

Temperature: Storage temperature recommendations vary by supplier. Options include Room Temperature[2][6], 0-8 °C[1], or -15°C[4]. For long-term storage and to ensure stability, refrigerated conditions (0-8 °C) are advisable.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[8][12]

-

Conditions to Avoid: Keep in a dark place as it may be moisture-sensitive.[2][6] Avoid exposure to heat and direct sunlight.

Visualized Workflows and Relationships

Caption: General workflow for safely handling Boc-Leucinol.

Caption: Decision tree for Boc-Leucinol storage conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BOC-L-LEUCINOL CAS#: 82010-31-9 [chemicalbook.com]

- 3. Boc-L-leucinol | C11H23NO3 | CID 7018766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. BOC-L-LEUCINOL | 82010-31-9 [amp.chemicalbook.com]

- 7. Boc-L-亮氨醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. chemicalbook.com [chemicalbook.com]

Boc-Leucinol: A Chiral Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Boc-Leucinol, a protected chiral amino alcohol, has emerged as a pivotal building block in the asymmetric synthesis of a diverse array of complex organic molecules, ranging from natural products to pharmacologically active compounds. Its utility stems from the presence of a stereocenter and two distinct functional groups—a Boc-protected amine and a primary alcohol—which can be selectively manipulated to construct intricate molecular architectures with high stereochemical control. This guide provides a comprehensive overview of Boc-Leucinol's properties, its key synthetic transformations, and its applications in the synthesis of bioactive molecules, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties and Specifications

Boc-Leucinol is a colorless to pale yellow liquid that is soluble in a variety of organic solvents.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₃NO₃ | [2] |

| Molecular Weight | 217.31 g/mol | [2][3] |

| CAS Number | 82010-31-9 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Optical Rotation | [α]²⁰/D −26° to −29° (c=2 in MeOH) | [2] |

| Refractive Index | ~1.45 | [2] |

| Storage | 0 - 8 °C | [2] |

Key Synthetic Transformations and Applications

Boc-Leucinol serves as a versatile starting material for the synthesis of other valuable chiral building blocks, most notably chiral N-Boc-α-amino aldehydes. This transformation is a critical step in many synthetic routes and can be achieved through various mild oxidation methods.

Oxidation to Boc-Leucinal

The primary alcohol of Boc-Leucinol can be selectively oxidized to the corresponding aldehyde, Boc-Leucinal, without affecting the Boc-protecting group or the stereocenter. Several common oxidation protocols are employed for this purpose, each with its own advantages.

-

Parikh-Doering Oxidation: This method utilizes the sulfur trioxide-pyridine complex as a mild activating agent for DMSO. It is known for its operational simplicity and can be performed at or near room temperature.

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation of primary alcohols to aldehydes. The reaction is typically fast and clean.

-

Swern Oxidation: This classic method involves the activation of DMSO with oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is highly efficient but requires careful temperature control and handling of malodorous byproducts.

A comparison of these methods is presented in the table below:

| Oxidation Method | Typical Reagents | Typical Yield | Key Advantages |

| Parikh-Doering | SO₃·pyridine, DMSO, Et₃N | >90% | Mild conditions, no cryogenic temperatures required.[4] |

| Dess-Martin | Dess-Martin Periodinane | High | Mild, neutral pH, short reaction times.[5] |

| Swern | Oxalyl chloride, DMSO, Et₃N | High | Wide functional group tolerance.[6] |

The resulting Boc-Leucinal is a valuable intermediate for a variety of carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and additions of organometallic reagents, allowing for the stereoselective construction of more complex chiral molecules.

Applications in the Synthesis of Bioactive Molecules

The true value of Boc-Leucinol as a chiral building block is demonstrated in its application in the total synthesis of natural products and active pharmaceutical ingredients (APIs).

Total Synthesis of Amicoumacin C

Amicoumacin C is a natural product that exhibits antibacterial activity.[7] Its total synthesis often utilizes a chiral fragment derived from Boc-Leucinol. The synthesis involves the oxidation of Boc-Leucinol to Boc-Leucinal, followed by a series of transformations to construct the complex molecular architecture of the final product.

Mechanism of Action of Amicoumacin C

Amicoumacin C exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically binds to the 30S ribosomal subunit, thereby interfering with the translation process.[7] This mechanism of action makes it a subject of interest in the development of new antibiotics.

References

- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Boc-Leucinol in Medicinal Chemistry: A Technical Review

For researchers, scientists, and drug development professionals, understanding the multifaceted applications of key chiral building blocks is paramount. Among these, (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate, commonly known as Boc-Leucinol, has emerged as a versatile and indispensable tool in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth review of Boc-Leucinol's applications in medicinal chemistry, focusing on its use in the development of protease inhibitors and as a chiral auxiliary in asymmetric synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for laboratory and development settings.

Introduction to Boc-Leucinol

Boc-Leucinol is a protected form of the amino alcohol L-leucinol, derived from the natural amino acid L-leucine. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility in organic solvents, making it an ideal starting material for multi-step syntheses.[1] Its inherent chirality and the presence of both a hydroxyl and a protected amine group allow for sequential and regioselective modifications, rendering it a valuable chiral pool starting material for the synthesis of a wide array of complex molecular architectures.

Application in the Synthesis of Protease Inhibitors

One of the most significant applications of Boc-Leucinol in medicinal chemistry is in the synthesis of protease inhibitors. Proteases are a class of enzymes that catalyze the breakdown of proteins and are implicated in a multitude of disease states, including viral infections, cancer, and inflammatory disorders. Boc-Leucinol serves as a key precursor for the synthesis of peptide and peptidomimetic inhibitors that target the active site of these enzymes.

A notable class of protease inhibitors synthesized from amino acid precursors are peptide boronic acids. These compounds are known to form a covalent, yet reversible, bond with the catalytic serine residue in the active site of many proteases, leading to potent inhibition. The synthesis of these inhibitors often involves the conversion of an N-protected amino acid, such as a Boc-amino acid, into its corresponding α-aminoboronic acid derivative.

Quantitative Data: Boroleucine-Derived ZIKV Protease Inhibitors

Recent research has demonstrated the utility of boroleucine, a derivative of leucine, in the development of potent inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease. While these studies do not start directly from Boc-Leucinol, the synthesis of the boroleucine moiety is conceptually similar to what would be required to incorporate a leucinol-derived fragment. The following table summarizes the inhibition constants (Ki) for a series of boroleucine-derived peptide inhibitors against the ZIKV protease.

| Inhibitor | P4 | P3 | P2 | P1 | Ki (nM) |

| 2 | Guanidino-propionyl | d-Ala | Lys | boroLeu | 31.5 |

| 3 | Acetyl | d-Ala | Lys | boroLeu | 310 |

| 4 | Guanidino-propionyl | d-Ala | Ala | boroLeu | >1000 |

| 5 | Guanidino-propionyl | d-Ala | Arg | boroLeu | 12.5 |

| 6 | Di-Boc-guanidino-propionyl | d-Ala | Lys | boroLeu | 8.0 |

| 7 | Guanidino-propionyl | d-Ala | hArg | boroLeu | 10.5 |

| 8 | Guanidino-propionyl | d-Ala | Dab | boroLeu | 11.5 |

| 9 | Guanidino-propionyl | d-Ala | Dap | boroLeu | 15.5 |

| 12 | Isopentylaminocarbonyl | d-Ala | Lys | boroLeu | 110 |

Data extracted from a study on boroleucine-derived covalent inhibitors of the ZIKV protease.[1]

Experimental Protocols: General Synthesis of Peptide Boronic Acids

The synthesis of peptide boronic acids can be achieved through a versatile building-block approach. A general protocol involves the conversion of an Fmoc-protected α-amino acid into its corresponding boronic ester, followed by solid-phase peptide synthesis (SPPS).

Step 1: Synthesis of Fmoc-α-aminoboronic Pinacol Ester

-

Oxidative Decarboxylation: The starting Fmoc-amino acid is subjected to an oxidative decarboxylation reaction, often using a hypervalent iodine reagent such as (diacetoxy)iodobenzene in the presence of a radical initiator.

-

Borylation: The resulting N-acyliminium ion is trapped with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to yield the Fmoc-α-aminoboronic pinacol ester.

-

Purification: The crude product is purified by chromatography.

Step 2: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Loading: The Fmoc-α-aminoboronic pinacol ester is coupled to a suitable solid support, such as a 2-chlorotrityl chloride resin.

-

Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in a suitable solvent like DMF.

-

Peptide Coupling: The subsequent amino acid is coupled to the free amine on the resin-bound boronic acid derivative using standard peptide coupling reagents (e.g., HBTU, HATU).

-

Repeat: The deprotection and coupling steps are repeated to elongate the peptide chain.

-

Cleavage and Deprotection: The final peptide boronic acid is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide boronic acid is purified by preparative HPLC.

Diagram: General Workflow for the Synthesis of Peptide Boronic Acids

Caption: A generalized workflow for the synthesis of peptide boronic acids.

Boc-Leucinol as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a building block for peptidomimetics, Boc-Leucinol is a valuable chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the enantiomerically enriched product.

Diagram: General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

Caption: The logical flow of employing a chiral auxiliary in asymmetric synthesis.

Signaling Pathways and Future Directions

The ultimate goal of developing bioactive compounds is to modulate specific biological pathways implicated in disease. While the direct impact of Boc-Leucinol-derived compounds on specific signaling pathways is an area of ongoing research, the inhibition of key proteases can have profound downstream effects.

For instance, viral proteases are essential for the cleavage of viral polyproteins into functional viral enzymes and structural proteins. Inhibition of these proteases halts the viral replication cycle.

Diagram: Simplified Viral Polyprotein Processing and Inhibition

Caption: Inhibition of viral protease blocks the viral replication cycle.

Future research will likely focus on the design and synthesis of more specific and potent inhibitors derived from Boc-Leucinol and other chiral building blocks. Elucidating the precise interactions of these inhibitors with their target enzymes and understanding their broader effects on cellular signaling pathways will be crucial for the development of the next generation of therapeutics.

Conclusion

Boc-Leucinol stands as a testament to the power of chiral building blocks in modern medicinal chemistry. Its utility in the synthesis of potent protease inhibitors and its potential as a chiral auxiliary underscore its importance for researchers in drug discovery and development. The continued exploration of its synthetic applications will undoubtedly lead to the creation of novel and effective therapeutic agents.

References

Methodological & Application

Application of Boc-Leucinol in Solid-Phase Synthesis of C-Terminal Peptide Alcohols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Boc-Leucinol, the N-terminally protected form of the amino alcohol Leucinol, serves as a crucial building block in solid-phase peptide synthesis (SPPS) for the generation of peptides with a C-terminal primary alcohol. This modification, replacing the terminal carboxylic acid, can significantly alter the biological properties of a peptide, including its metabolic stability, receptor binding affinity, and pharmacokinetic profile. C-terminal peptide alcohols are of considerable interest in drug discovery and development as they can mimic transition state intermediates of proteases or act as precursors for the synthesis of peptide aldehydes, which are potent enzyme inhibitors.

The Boc (tert-butyloxycarbonyl) strategy for SPPS is a well-established method that utilizes an acid-labile Boc group for the temporary protection of the α-amino group. This approach is particularly well-suited for the synthesis of certain peptide sequences. The incorporation of Boc-Leucinol at the beginning of the synthesis allows for the stepwise elongation of the peptide chain from this amino alcohol, which is anchored to a solid support.

Principle of the Method

The synthesis of a C-terminal peptide alcohol using Boc-Leucinol via Boc-SPPS involves three main stages:

-

Resin Loading: The first step is the covalent attachment of Boc-Leucinol to a suitable solid support, typically a chloromethylated polystyrene resin such as Merrifield resin. The hydroxyl group of Boc-Leucinol is esterified to the resin, forming a stable linkage that can withstand the subsequent steps of peptide synthesis.

-

Peptide Chain Elongation: The peptide chain is then assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle of amino acid addition consists of two key steps:

-

Deprotection: The acid-labile Boc group on the N-terminus of the growing peptide chain is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).

-

Coupling: The next Nα-Boc-protected amino acid is activated and coupled to the newly exposed free amine of the resin-bound peptide.

-

-

Cleavage: Once the desired peptide sequence is assembled, the peptide alcohol is cleaved from the solid support, and all side-chain protecting groups are simultaneously removed. In the Boc/Bzl strategy, this is typically achieved using a strong acid, such as anhydrous hydrogen fluoride (HF).

Data Presentation

While specific quantitative data for the solid-phase synthesis of peptide alcohols using Boc-Leucinol is not extensively documented in readily available literature, the following tables provide illustrative data based on typical efficiencies observed in Boc-SPPS of short peptides. These values should be considered as estimates and may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Illustrative Resin Loading and Cleavage Yields

| Parameter | Typical Value | Notes |

| Boc-Leucinol Loading on Merrifield Resin | 0.3 - 0.8 mmol/g | Efficiency is dependent on the reaction conditions and the initial substitution of the resin. |

| Final Peptide Alcohol Yield after Cleavage | 40 - 70% | Highly sequence-dependent and influenced by the efficiency of each coupling and deprotection step. |

Table 2: Illustrative Stepwise Efficiency in Peptide Elongation

| Parameter | Typical Value | Notes |

| Boc Deprotection Efficiency | >99% | Generally a very efficient reaction. |

| Coupling Efficiency per Cycle | 98 - 99.5% | Can be lower for sterically hindered amino acids. Monitored by tests like the Kaiser test. |

| Overall Crude Purity | 50 - 80% | Dependent on the length and sequence of the peptide. Purification by RP-HPLC is typically required. |

Experimental Protocols

Protocol 1: Attachment of Boc-Leucinol to Merrifield Resin (Cesium Salt Method)

This protocol describes the loading of the first residue, Boc-Leucinol, onto a chloromethylated polystyrene resin.

Materials:

-

Boc-L-Leucinol

-

Merrifield resin (chloromethylated polystyrene, 1% DVB)

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Preparation of the Boc-Leucinol Cesium Salt:

-

Dissolve Boc-L-Leucinol (1.5 equivalents relative to the resin substitution) in methanol.

-

Add a small amount of deionized water.

-

Adjust the pH of the solution to 7.0 by the dropwise addition of a 2 M aqueous solution of cesium carbonate.

-

Evaporate the solution to dryness under reduced pressure.

-

To ensure complete removal of water, add DMF to the residue and evaporate to dryness. Repeat this step.

-

-

Resin Swelling and Loading:

-

Swell the Merrifield resin (1 equivalent) in DMF for at least 1 hour in a reaction vessel.

-

Drain the DMF and add the freshly prepared dry Boc-L-Leucinol cesium salt dissolved in a minimal amount of DMF.

-

Heat the reaction mixture to 50°C and agitate gently for 12-24 hours.

-

-

Washing:

-

Allow the resin to cool to room temperature.

-

Filter the resin and wash it sequentially with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and finally DCM (3x).

-

Dry the resin under vacuum to a constant weight.

-

Protocol 2: Boc-SPPS Cycle for Peptide Elongation

This protocol outlines the repetitive steps for elongating the peptide chain.

Materials:

-

Boc-Leucinol-loaded resin

-

Boc-protected amino acids

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure for each cycle:

-

Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with DCM.

-

Add a solution of 5% DIEA in DCM and agitate for 5 minutes.

-

Drain the DIEA solution. Repeat the neutralization step.

-

Wash the resin thoroughly with DCM.

-

-

Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF or NMP.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using the Kaiser test.

-

After a negative Kaiser test, drain the coupling solution and wash the resin with DMF and DCM.

-

Protocol 3: Cleavage of the Peptide Alcohol from the Resin (HF Cleavage)

This protocol describes the final step of releasing the synthesized peptide alcohol from the solid support. Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a well-ventilated fume hood by trained personnel.

Materials:

-

Peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

Procedure:

-

Preparation:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in the reaction vessel of the HF apparatus.

-

Add the appropriate scavengers (e.g., anisole, 1 mL per gram of resin).

-

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Removal and Peptide Precipitation:

-

Remove the HF by vacuum distillation.

-

Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

-

Filter the precipitate and wash it several times with cold diethyl ether.

-

-

Extraction and Lyophilization:

-

Extract the crude peptide from the resin using a suitable aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide alcohol powder.

-

-

Purification:

-

Purify the crude peptide alcohol using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualization of the Workflow

Caption: Workflow for the Boc-SPPS of a C-terminal peptide alcohol.

Application Notes and Protocols: Coupling of Boc-Leucinol to a Resin Support

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase synthesis, the covalent attachment of the initial building block to a solid support is a critical step that dictates the overall success of the synthetic strategy. While protocols for anchoring amino acids are well-established, the immobilization of amino alcohols, such as Boc-Leucinol, requires specific methodologies to ensure efficient and stable linkage. This document provides detailed protocols for the coupling of Boc-Leucinol to a resin support, targeting researchers and professionals in drug development and chemical synthesis. The protocols outlined below focus on robust and widely applicable methods, including activation of hydroxyl-functionalized resins and the Mitsunobu reaction.

Recommended Resins and Coupling Strategies

The choice of resin and coupling strategy depends on the desired linkage and the overall synthetic plan. For coupling an alcohol such as Boc-Leucinol, two primary approaches are recommended:

-

Activation of a Hydroxyl-Functionalized Resin: This method involves the activation of a resin containing hydroxyl groups (e.g., Wang resin, HMBA resin) with an activating agent like p-nitrophenyl chloroformate (PNPC) to form a reactive carbonate, which then readily reacts with the hydroxyl group of Boc-Leucinol.

-

Mitsunobu Reaction: This versatile reaction allows for the direct coupling of the primary alcohol of Boc-Leucinol to a carboxylic acid-functionalized resin (e.g., Carboxypolystyrene resin) or a resin with a hydroxyl-containing linker (e.g., Wang resin) through an ester or ether linkage, respectively. This reaction typically proceeds with an inversion of stereochemistry at the alcohol center, although for the primary alcohol of Boc-Leucinol, this is not a concern.

Data Presentation: Comparison of Coupling Methods

The following table summarizes typical quantitative data for the coupling of alcohols to resin supports. The exact loading of Boc-Leucinol may vary and should be determined experimentally for each specific application.

| Coupling Method | Resin Type | Typical Loading Capacity (mmol/g) | Key Reagents | Advantages | Disadvantages |

| p-Nitrophenyl Chloroformate Activation | Wang Resin, Hydroxymethyl Polystyrene | 0.5 - 1.2 | p-Nitrophenyl chloroformate (PNPC), Pyridine, DMAP | Mild reaction conditions; stable linkage. | Requires pre-activation of the resin; potential for side reactions if not performed carefully. |

| Mitsunobu Reaction | Carboxypolystyrene, Wang Resin | 0.4 - 1.0 | Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) | High efficiency for primary alcohols; one-pot procedure. | By-products can be difficult to remove; reagents are sensitive to moisture and air. |

Experimental Protocols

Protocol 1: Coupling of Boc-Leucinol to Wang Resin via p-Nitrophenyl Chloroformate Activation

This protocol describes a two-step procedure involving the activation of Wang resin followed by the coupling of Boc-Leucinol.

Materials:

-

Wang Resin (100-200 mesh, typical substitution ~1.0 mmol/g)

-

Boc-L-leucinol

-

p-Nitrophenyl chloroformate (PNPC)

-

Pyridine

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Reaction vessel with a sintered glass filter

Step 1: Activation of Wang Resin with p-Nitrophenyl Chloroformate

-

Swell the Wang resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in the reaction vessel.

-

Drain the DCM and wash the resin with anhydrous DMF (3 x 10 mL).

-

Dissolve p-nitrophenyl chloroformate (PNPC) (5.0 eq, 5.0 mmol, 1.01 g) in anhydrous DMF (10 mL).

-

Add the PNPC solution to the swollen resin.

-

Add pyridine (5.0 eq, 5.0 mmol, 0.4 mL) to the resin slurry.

-

Agitate the mixture at room temperature for 4-6 hours. The resin may turn yellow, indicating the release of p-nitrophenolate.

-

Drain the reaction mixture and wash the activated resin thoroughly with anhydrous DMF (5 x 10 mL) and anhydrous DCM (5 x 10 mL) to remove all soluble by-products.

-

Dry the activated resin under vacuum.

Step 2: Coupling of Boc-Leucinol to the Activated Resin

-

Swell the activated Wang resin (~1.0 g) in anhydrous DMF (10 mL).

-

In a separate flask, dissolve Boc-L-leucinol (3.0 eq, 3.0 mmol, 0.65 g) and DMAP (0.5 eq, 0.5 mmol, 61 mg) in anhydrous DMF (5 mL).

-

Add the Boc-Leucinol/DMAP solution to the swollen resin.

-

Agitate the mixture at room temperature for 12-24 hours.

-

Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the Boc-Leucinol-loaded resin under vacuum to a constant weight.

Protocol 2: Coupling of Boc-Leucinol to Carboxypolystyrene Resin via Mitsunobu Reaction

This protocol describes a one-pot procedure for the direct coupling of Boc-Leucinol to a carboxylic acid-functionalized resin.

Materials:

-

Carboxypolystyrene Resin (100-200 mesh, typical substitution ~1.2 mmol/g)

-

Boc-L-leucinol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Swell the Carboxypolystyrene resin (1.0 g, ~1.2 mmol) in anhydrous THF (10 mL) for 1 hour in the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

-

In a separate flask, dissolve Boc-L-leucinol (2.5 eq, 3.0 mmol, 0.65 g) and triphenylphosphine (2.5 eq, 3.0 mmol, 0.79 g) in anhydrous THF (10 mL).

-

Add the Boc-Leucinol/PPh3 solution to the swollen resin.

-

Cool the reaction vessel in an ice bath to 0°C.

-

Slowly add DIAD (2.5 eq, 3.0 mmol, 0.59 mL) or DEAD dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and agitate for 12-24 hours.

-

Drain the reaction mixture and wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove triphenylphosphine oxide and other by-products.

-

Dry the Boc-Leucinol-loaded resin under vacuum to a constant weight.

Determination of Resin Loading

Quantification of the loading of an alcohol onto a resin can be challenging as standard methods like Fmoc-cleavage are not applicable. An indirect method based on the cleavage of the Boc group and subsequent quantification of the released amine can be employed.

Procedure:

-

Accurately weigh a small amount of the dried Boc-Leucinol-loaded resin (10-20 mg) into a small reaction vessel.

-

Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM (v/v) for 30 minutes to cleave the Boc protecting group.

-

Filter the resin and wash thoroughly with DCM.

-

Dry the deprotected resin under vacuum.

-

Perform a quantitative ninhydrin test (Kaiser test) on the deprotected resin to determine the amount of free amine, which corresponds to the loading of Leucinol.[] Alternatively, the loading can be estimated by gravimetric analysis (weighing the resin before and after coupling), though this method is less accurate.

Mandatory Visualizations

Experimental Workflow for Coupling Boc-Leucinol to Wang Resin via PNPC Activation

Caption: Workflow for PNPC-mediated coupling of Boc-Leucinol.

Logical Relationship of the Mitsunobu Reaction Components

References

Application Notes: Boc-Leucinol as a Versatile Precursor for Chiral Amine Synthesis

Introduction

(S)-N-Boc-leucinol is a readily available and stable chiral building block derived from the natural amino acid L-leucine. Its inherent chirality and the presence of a protected amine and a primary alcohol make it an excellent precursor for the asymmetric synthesis of a variety of chiral amines. These chiral amines are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. This application note describes a reliable two-step synthetic route for the conversion of Boc-L-leucinol into chiral N-substituted leucinyl amines.

Synthetic Strategy

The overall synthetic strategy involves two key transformations:

-

Oxidation of Boc-L-leucinol: The primary alcohol of Boc-L-leucinol is selectively oxidized to the corresponding aldehyde, N-Boc-L-leucinal. This oxidation must be performed under mild conditions to prevent over-oxidation to the carboxylic acid and to avoid racemization of the adjacent chiral center.

-

Reductive Amination of N-Boc-L-leucinal: The resulting chiral aldehyde undergoes reductive amination with a primary amine to furnish the desired N-substituted chiral amine. This reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the amine.

This two-step approach is highly versatile, as a wide range of primary amines can be employed in the reductive amination step to generate a diverse library of chiral amine products. The Boc protecting group can be readily removed under acidic conditions if the free amine is required for subsequent transformations.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of a representative chiral amine, N-benzyl-(S)-2-(tert-butoxycarbonylamino)-4-methylpentylamine, from Boc-L-leucinol.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity/ee |

| 1 | Oxidation | Dess-Martin Periodinane (DMP), NaHCO₃ | Dichloromethane (DCM) | Room Temp. | 1-2 | ~95% | >99% ee |

| 2 | Reductive Amination | Benzylamine, Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | Room Temp. | 12-16 | ~85-95% | >99% ee preserved |

Experimental Workflow Diagram

Caption: Experimental workflow for the two-step synthesis of a chiral amine from Boc-L-leucinol.

Detailed Experimental Protocols

Protocol 1: Oxidation of Boc-L-Leucinol to N-Boc-L-Leucinal

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for chemical preparations.

Materials:

-

(S)-N-Boc-leucinol

-

Dess-Martin Periodinane (DMP)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inert atmosphere setup

Procedure:

-

To a stirred solution of (S)-N-Boc-leucinol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) under an inert atmosphere, add sodium bicarbonate (3.0 eq).

-

Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise to the suspension at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Dilute the mixture with diethyl ether and stir for 15 minutes until the layers become clear.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude N-Boc-L-leucinal.

-

The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of N-Boc-L-Leucinal with Benzylamine

This protocol describes a general and efficient method for the reductive amination of N-Boc-protected amino aldehydes.

Materials:

-

N-Boc-L-leucinal (from Protocol 1)

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inert atmosphere setup

Procedure:

-

Dissolve N-Boc-L-leucinal (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere.

-

Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-